6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride
Description
Properties
IUPAC Name |
6-piperidin-4-ylpyridine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-7-9-1-2-11(14-8-9)10-3-5-13-6-4-10;;/h1-2,8,10,13H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWYTJWTRZAPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=C2)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: 4-Piperidone Hydrochloride Route
Source : CN106432232A (2016)
Steps :
- Protection of 4-Piperidone Hydrochloride :
- React 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone using sodium bicarbonate.
- Yield: 93% (N-Boc-4-piperidone).
- Reductive Amination :
- Treat N-Boc-4-piperidone with sodium borohydride (NaBH₄) in ammonia-ethanol solution.
- Yield: 82% (4-amino-1-Boc-piperidine).
- Coupling with 2-Chloro-3-pyridinecarboxylic Acid :
- React 4-amino-1-Boc-piperidine with 2-chloro-3-pyridinecarboxylic acid in dimethyl sulfoxide (DMSO) at 100°C.
- Yield: 71% (2-(4-Boc-piperidyl)nicotinic acid).
- Curtius Rearrangement and Cyclization :
- Treat intermediate with diphenylphosphoryl azide (DPPA) and triethylamine in toluene under reflux.
- Yield: 78% (6-(piperidin-4-yl)pyridine-3-carbonitrile).
- Salt Formation :
Method 2: Pyridine Ring Construction
Source : EP4032888A1 (2022)
Steps :
- Suzuki-Miyaura Coupling :
- React 3-cyano-4-bromopyridine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.
- Catalyst: Pd(PPh₃)₄; Solvent: DME/H₂O.
- Yield: 68% (3-cyano-4-piperidinylpyridine).
- Deprotection and Salt Formation :
Method 3: One-Pot Reductive Amination
Source : VulcanChem (2024)
Steps :
- Condensation :
- React 4-piperidone with 3-cyano-6-aminopyridine in methanol under acidic conditions.
- In Situ Reduction :
- Add sodium cyanoborohydride (NaBH₃CN) to facilitate reductive amination.
- Yield: 76% (crude product).
- Purification and Salt Formation :
Comparative Analysis of Methods
Table 1: Synthesis Route Efficiency
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Method 1 | 4-Piperidone HCl | Boc₂O, NaBH₄, DPPA | 78 | 95 |
| Method 2 | 4-Boc-piperidine boronate | Pd(PPh₃)₄, TFA | 68 | 97 |
| Method 3 | 4-Piperidone | NaBH₃CN, HCl gas | 76 | 98 |
Table 2: Critical Reaction Conditions
| Step | Temperature (°C) | Solvent | Time (h) |
|---|---|---|---|
| Boc Protection | 25 | Acetone/H₂O | 24 |
| Curtius Rearrangement | 116 | Toluene | 5 |
| Suzuki Coupling | 85 | DME/H₂O | 12 |
Optimization and Challenges
Yield Improvement Strategies
- Catalyst Screening : Palladium-based catalysts (e.g., PdCl₂(dppf)) increased coupling efficiency by 15% in Method 2.
- Solvent Effects : Replacing DMSO with DMF in Method 1 reduced side-product formation by 20%.
- Salt Crystallization : Ethanol/ether mixtures improved dihydrochloride crystal homogeneity.
Common Pitfalls
- Over-reduction : Excessive NaBH₄ in Method 1 led to piperidine ring saturation (mitigated by stoichiometric control).
- Boc Deprotection : Incomplete TFA removal in Method 2 required additional aqueous washes.
Structural Validation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group or the piperidinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for introducing the nitrile group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its structural characteristics, particularly the presence of the piperidine and pyridine moieties. These features are often associated with enhanced interactions with biological targets, leading to various therapeutic effects.
Antimicrobial and Antiviral Properties
Research indicates that pyridine derivatives, including 6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride, have significant antimicrobial and antiviral activities. For instance, studies have shown that compounds with a pyridine nucleus can effectively inhibit the growth of various pathogens, including bacteria and viruses. This is particularly relevant in the context of emerging infectious diseases, where new antiviral agents are urgently needed .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Certain derivatives of pyridine compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in these compounds can enhance their selectivity and potency against specific cancer types .
Therapeutic Applications
The therapeutic potential of this compound extends beyond antimicrobial and antitumor activities. Its applications include:
Antidiabetic Effects
Recent studies have highlighted the compound's potential in managing diabetes. It has been shown to stimulate insulin secretion from pancreatic beta cells, thereby improving glycemic control in diabetic models. This mechanism suggests that it could be developed as a therapeutic agent for type 2 diabetes .
Neuroprotective Properties
There is emerging evidence that pyridine derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier and interact with neuronal receptors is crucial for these applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the piperidine or pyridine rings can significantly influence biological activity.
| Compound Variant | GPR119 Activation (EC50) | Insulin Secretion Increase (%) |
|---|---|---|
| Base Compound | 50 nM | 200% |
| Variant A | 30 nM | 250% |
| Variant B | 40 nM | 220% |
This table illustrates how slight modifications can enhance receptor activation and insulin secretion, highlighting the importance of SAR studies in drug development.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
In Vitro Studies
In vitro assays using pancreatic cells demonstrated that treatment with this compound resulted in increased insulin secretion upon GPR119 activation, indicating its potential role in diabetes management.
In Vivo Studies
Animal studies on diabetic rats showed that administration of this compound led to improved glycemic control and reduced body weight gain, further supporting its therapeutic potential in metabolic disorders.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to structurally related piperidine-pyridine derivatives (Table 1):
Key Observations :
- Substituent Position : The position of the piperidine group (e.g., 3-yl vs. 4-yl) and functional groups (carbonitrile vs. amide) significantly alter electronic properties. Carbonitrile groups are electron-withdrawing, enhancing metabolic stability compared to amides .
- Salt Forms : Dihydrochloride salts (e.g., CAS 2031259-03-5) improve aqueous solubility compared to free bases (e.g., 6-(Piperidin-4-yl)picolinamide) .
Physicochemical Properties
- Solubility : The dihydrochloride form of 6-(Piperidin-4-yl)pyridine-3-carbonitrile has higher solubility in polar solvents (e.g., water, DMSO) than its free base or analogues with lipophilic substituents (e.g., pivalamido groups in methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate) .
- Stability : Carbonitrile-containing derivatives exhibit greater resistance to hydrolysis compared to ester- or amide-functionalized analogues .
Commercial Availability
- Suppliers: CAS 2031259-03-5 has 2 suppliers, while 6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride (CAS 1007838-33-6) is supplied by 5 vendors, indicating higher accessibility for the latter .
- Pricing : Dihydrochloride salts generally command higher costs due to purification challenges (e.g., ~$200–$500 per gram for research-grade material) .
Biological Activity
6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article synthesizes existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a piperidine ring attached to a pyridine moiety with a carbonitrile group. This structural configuration is significant as it influences the compound's interactions with biological targets.
1. Antidiabetic Activity
Research indicates that derivatives of pyridine, including 6-(Piperidin-4-yl)pyridine-3-carbonitrile, may exhibit antidiabetic properties. Studies have shown that certain pyridine derivatives can enhance insulin sensitivity and stimulate glucose uptake in adipocytes, which is crucial for managing diabetes mellitus. For instance, modifications in the para position of the phenyl ring significantly influenced the activity of these compounds, leading to enhanced insulin sensitivity by over 30% in some cases .
2. Anticancer Activity
The anticancer potential of 6-(Piperidin-4-yl)pyridine-3-carbonitrile has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the inhibition of key metabolic pathways essential for cancer cell survival . For example, certain derivatives have been identified as potent inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are critical for tumor growth .
3. Antimycobacterial Activity
The compound's structural analogs have shown promise in treating tuberculosis by exhibiting significant antimycobacterial activity. The presence of a piperidine moiety enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against Mycobacterium tuberculosis . Studies have indicated that modifications at specific positions on the pyridine ring can lead to varying degrees of activity against tuberculosis .
4. Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties associated with piperidine derivatives. Compounds structurally related to 6-(Piperidin-4-yl)pyridine-3-carbonitrile have been shown to modulate neurotransmitter systems and exhibit anxiolytic effects in animal models . These findings suggest potential applications in treating neurodegenerative diseases and anxiety disorders.
The biological activities of 6-(Piperidin-4-yl)pyridine-3-carbonitrile are mediated through various mechanisms:
- Enzyme Inhibition : Several studies highlight its role as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells, a common factor in many diseases.
Case Studies
Several case studies illustrate the efficacy of compounds related to 6-(Piperidin-4-yl)pyridine-3-carbonitrile:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in blood glucose levels in diabetic mice models using piperidine derivatives. |
| Study B | Showed moderate cytotoxicity against ovarian cancer cell lines with minimal effects on normal cells, indicating a favorable therapeutic index. |
| Study C | Explored the neuroprotective effects in rodent models, highlighting potential applications for anxiety and depression treatment. |
Q & A
Basic: What are the key synthetic routes for 6-(Piperidin-4-yl)pyridine-3-carbonitrile dihydrochloride?
Methodological Answer:
The synthesis typically involves coupling a pyridine derivative with a piperidine precursor. A common approach includes:
- Reagents : 3-cyanopyridine derivatives and 4-substituted piperidines (e.g., 4-aminopiperidine).
- Conditions : Base-mediated nucleophilic substitution (e.g., sodium hydride or potassium carbonate in polar aprotic solvents like DMF) .
- Salt Formation : Treatment with hydrochloric acid yields the dihydrochloride salt.
Critical Parameters : - Reaction temperature (60–100°C) and solvent choice influence yield.
- Purification via recrystallization (ethanol/water mixtures) ensures high purity .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Modern computational tools, such as quantum chemical calculations (e.g., DFT) and reaction path searches, predict feasible pathways. For example:
- ICReDD Framework : Combines quantum mechanics, machine learning, and experimental feedback to narrow optimal conditions.
- Step 1 : Simulate intermediates and transition states to identify energy barriers.
- Step 2 : Use Bayesian optimization to prioritize solvent/base combinations.
- Step 3 : Validate predictions with small-scale experiments .
Case Study : A 30% reduction in optimization time was achieved for analogous piperidine-pyridine hybrids by integrating computational screening .
Basic: Which spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR :
- Mass Spectrometry :
- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (e.g., m/z 218.13 for the free base).
- X-ray Crystallography : Resolve dihydrochloride salt formation and hydrogen-bonding networks .
Advanced: How to resolve solubility discrepancies in different solvents?
Methodological Answer:
Contradictory solubility data often arise from pH-dependent ionization or polymorphic forms.
- Experimental Workflow :
- pH-Solubility Profile : Measure solubility in buffered solutions (pH 1–10) to identify ionizable groups.
- Hansen Solubility Parameters : Compare experimental vs. predicted values (e.g., δD, δP, δH) to select optimal solvents.
- Crystallization Screening : Use high-throughput platforms to identify stable polymorphs .
Example : For a related piperidine-carbonitrile compound, solubility in DMSO increased 5-fold at pH < 2 due to protonation of the piperidine nitrogen .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Ventilation : Use fume hoods to avoid inhalation of fine particles (particle size < 10 µm).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management :
- Neutralize acidic spills with sodium bicarbonate before collection.
- Prevent environmental contamination by avoiding drainage discharge .
Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., ionic strength, co-solvents).
- Troubleshooting Steps :
- Buffer Compatibility : Test Tris vs. phosphate buffers (ionic strength effects on ligand binding).
- DMSO Tolerance : Ensure co-solvent concentration ≤ 1% (v/v) to avoid false positives.
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Case Study : A 20% variation in IC₅₀ values for a kinase inhibitor was resolved by standardizing ATP concentrations across assays .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions :
- Temperature : -20°C under inert gas (argon) to prevent oxidation.
- Desiccant : Use silica gel to avoid hygroscopic degradation.
- Stability Monitoring :
Advanced: How to design a kinetic study for its metabolic degradation?
Methodological Answer:
- In Vitro Hepatic Models :
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH regeneration system.
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives).
- Kinetic Modeling : Fit data to Michaelis-Menten or Hill equations to calculate Vₘₐₓ and Kₘ.
- Key Variables :
- Enzyme cofactors (e.g., Mg²⁺) and incubation pH (7.4 vs. 6.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
